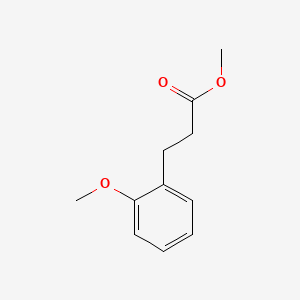

Methyl 3-(2-methoxyphenyl)propanoate

Description

Contextualization within Alkyl Propanoate Ester Chemistry

Alkyl propanoate esters are a class of organic compounds that are derivatives of propanoic acid. They are widely found in nature, contributing to the characteristic scents of many fruits and flowers. In the laboratory, they are typically synthesized through the esterification of propanoic acid with an appropriate alcohol.

The general structure of an alkyl propanoate ester consists of a propyl group attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. The specific identity of this latter group significantly influences the physical and chemical properties of the ester. In the case of Methyl 3-(2-methoxyphenyl)propanoate, the presence of the 2-methoxyphenyl group introduces aromaticity and the potential for reactions involving the benzene (B151609) ring and the methoxy (B1213986) group.

Significance as a Versatile Synthetic Intermediate and Model Compound

The true value of this compound in organic chemistry lies in its utility as a building block for the synthesis of more complex molecules, including heterocyclic compounds and potential natural product analogs. One common synthetic route to this compound involves the catalytic hydrogenation of its unsaturated precursor, Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate. This reaction highlights a fundamental transformation in organic synthesis – the reduction of a carbon-carbon double bond.

While direct applications in the total synthesis of natural products are not extensively documented, the structural motif of 3-phenylpropanoate is a common feature in many biologically active molecules. For instance, related methoxyphenyl propanoate structures serve as precursors for the synthesis of benzofurans, a class of heterocyclic compounds with diverse pharmacological properties.

Furthermore, the structure of this compound makes it a suitable model compound for studying various chemical reactions. For example, the presence of the methoxy group on the aromatic ring can influence the regioselectivity of electrophilic substitution reactions. Research on similar substituted phenylpropanoates has utilized these compounds to explore and optimize new synthetic methodologies, such as the development of novel catalysts or reaction conditions.

Overview of Key Research Areas and Challenges

Current research involving compounds structurally similar to this compound often focuses on the development of new synthetic methods and the preparation of novel bioactive molecules. A significant challenge in this area is the regioselective synthesis of substituted phenylpropanoates. Controlling the position of substituents on the aromatic ring is crucial for tailoring the properties of the final product, and achieving high selectivity for the ortho position, as seen in this compound, can be a synthetic hurdle.

Another area of active investigation is the use of these compounds in cyclization reactions to form various heterocyclic systems. The development of efficient and environmentally friendly catalytic methods for these transformations is a key goal. For instance, the intramolecular cyclization of related compounds can lead to the formation of valuable chromone (B188151) and quinolone derivatives. nih.gov

Future research will likely continue to explore the synthetic utility of this compound and its analogs. The development of novel catalytic systems for its synthesis and subsequent transformations will be crucial for unlocking its full potential as a versatile tool in the arsenal (B13267) of organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNTBIPIZYXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340206 | |

| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55001-09-7 | |

| Record name | Methyl 3-(2-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55001-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalytic Routes for Methyl 3 2 Methoxyphenyl Propanoate

Classical Esterification Protocols

The most direct and established method for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate involves the esterification of its corresponding carboxylic acid precursor, 3-(2-methoxyphenyl)propanoic acid. This transformation is typically achieved through acid-catalyzed protocols, which are widely employed in organic synthesis for their simplicity and effectiveness.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification, a cornerstone of organic chemistry, provides a reliable route to this compound. organic-chemistry.orgathabascau.ca This method involves the reaction of 3-(2-methoxyphenyl)propanoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid. study.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of the alcohol reactant (methanol) is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. athabascau.cacerritos.edu

The general mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org Subsequently, the nucleophilic oxygen of the methanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst.

A typical laboratory procedure for this synthesis would involve dissolving 3-(2-methoxyphenyl)propanoic acid in a large excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for a specified period to allow the reaction to reach equilibrium. operachem.com Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction and washing with a basic solution to neutralize the acid catalyst, followed by purification techniques such as distillation or chromatography to isolate the pure ester.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| 3-(2-methoxyphenyl)propanoic acid | Methanol | H₂SO₄, HCl, or p-TsOH | Fischer-Speier Esterification | This compound |

Advanced Carbon-Carbon Bond Formation Strategies

In addition to the classical esterification of a pre-existing carboxylic acid, this compound can be synthesized through advanced methodologies that construct the carbon skeleton of the molecule. These strategies, which involve the formation of a carbon-carbon bond on the aromatic ring, offer alternative synthetic routes that can be advantageous in certain contexts.

Electrophilic Aromatic Substitution Reactions

While specific literature detailing the direct synthesis of this compound via Brønsted superacid-mediated hydroarylation or Lewis acid-promoted arylation is not extensively available, the principles of these reactions suggest their potential applicability. These methods would involve the addition of a three-carbon chain to the anisole (B1667542) ring.

Brønsted superacids are known to catalyze the hydroarylation of alkenes with aromatic compounds. In a hypothetical synthesis of this compound, anisole could be reacted with methyl acrylate (B77674) in the presence of a Brønsted superacid. The superacid would protonate the methyl acrylate, generating a highly electrophilic species that could then be attacked by the electron-rich anisole ring. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, meaning the addition would likely occur at the ortho or para position. To achieve the desired 2-substituted product, regioselectivity control would be a critical challenge.

Lewis acids are widely used to promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. nih.govd-nb.inforesearchgate.net In the context of synthesizing this compound, a Lewis acid could be employed to activate methyl acrylate, making it more susceptible to nucleophilic attack by anisole. The choice of Lewis acid would be crucial in facilitating the reaction and influencing the regioselectivity of the addition to the aromatic ring. Similar to the Brønsted superacid approach, controlling the position of substitution on the anisole ring to favor the ortho position would be a key synthetic hurdle.

Cross-Coupling Methodologies for Aryl Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer powerful tools for the synthesis of arylpropanoates. The Heck and Suzuki-Miyaura reactions are prominent examples of such methodologies that could be adapted for the synthesis of this compound.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. semanticscholar.orgnih.gov In a potential synthesis of the target molecule, 2-bromoanisole (B166433) could be coupled with methyl acrylate in the presence of a palladium catalyst, a base, and a suitable ligand. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step regenerates the palladium catalyst and yields the desired arylated alkene, which in this case would be an unsaturated precursor to this compound. Subsequent reduction of the double bond would be necessary to obtain the final product. Research on the Heck reaction of bromoanisole with acrylates has demonstrated the feasibility of this approach, although the regioselectivity of the alkene insertion and the specific conditions required for the 2-methoxy isomer would need to be optimized.

The Suzuki-Miyaura coupling reaction provides another versatile method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To synthesize this compound via this route, one could envision the coupling of 2-methoxyphenylboronic acid with a methyl 3-halopropanoate, such as methyl 3-bromopropanoate. The reaction would proceed through a catalytic cycle involving oxidative addition of the alkyl halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The success of this approach would depend on the relative rates of these steps and the stability of the reactants and intermediates under the reaction conditions.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Potential Intermediate/Product |

| 2-Bromoanisole | Methyl acrylate | Palladium catalyst, base, ligand | Heck Reaction | Methyl 3-(2-methoxyphenyl)acrylate (precursor) |

| 2-Methoxyphenylboronic acid | Methyl 3-halopropanoate | Palladium catalyst, base | Suzuki-Miyaura Coupling | This compound |

C-H Functionalization and Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. While specific literature detailing the direct C-H functionalization to synthesize this compound is not extensively available, the principles of this methodology can be applied to its precursors. For instance, the derivatization of 2-methoxyphenylacetic acid or a related compound could be a viable route.

One conceptual approach involves the palladium-catalyzed C-H activation of the aromatic ring of a simpler precursor, such as anisole, followed by coupling with a suitable three-carbon building block. Transition metal catalysis, a cornerstone of C-H activation, allows for the selective formation of carbon-carbon bonds, potentially streamlining the synthesis and reducing the number of steps required compared to traditional cross-coupling methods.

Another potential pathway involves the functionalization of a pre-existing side chain. For example, starting with 2-methoxyphenylacetic acid, a C-H functionalization at the benzylic position could introduce a one-carbon unit, which could then be further elaborated to the desired propanoate chain. While direct examples for this specific transformation are not readily found, the broader field of C-H activation offers a rich toolbox of catalytic systems that could be adapted for this purpose.

The development of C-H functionalization reactions is a rapidly advancing area of research, and it is anticipated that more direct and efficient methods for the synthesis of compounds like this compound will emerge.

Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For this compound, the creation of a chiral center at the C2 or C3 position of the propanoate chain would necessitate stereoselective or asymmetric synthetic methods.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Once the desired stereochemistry is established, the auxiliary is removed. This approach has been widely used for the asymmetric synthesis of various chiral molecules.

In the context of this compound, a chiral auxiliary could be attached to a precursor, such as 3-(2-methoxyphenyl)propenoic acid. Subsequent diastereoselective reactions, such as hydrogenation or conjugate addition, would lead to the formation of one diastereomer in excess. Removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule. The choice of chiral auxiliary is crucial and can significantly influence the diastereoselectivity of the reaction.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of a chiral version of this compound, several asymmetric catalytic strategies could be envisioned. For example, the asymmetric hydrogenation of a prochiral precursor like methyl 3-(2-methoxyphenyl)acrylate could be achieved using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands. This would directly introduce the chiral center at the C2 position.

Another approach is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester. A chiral catalyst, either a metal complex or an organocatalyst, could control the facial selectivity of the attack, leading to an enantiomerically enriched product.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Enzymes such as lipases, esterases, and oxidoreductases are powerful tools for asymmetric synthesis.

For the production of enantiomerically enriched this compound, a kinetic resolution of the corresponding racemic carboxylic acid or ester using a lipase (B570770) could be employed. In this process, the enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.

Alternatively, the asymmetric reduction of a keto group in a precursor molecule using a ketoreductase could establish the desired stereocenter. The broad substrate scope and high stereoselectivity of many commercially available enzymes make biocatalysis an attractive option for the synthesis of chiral fine chemicals.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often referred to as neat or solid-state reactions, can significantly reduce waste and simplify product purification. For the synthesis of this compound, a potential solvent-free approach could involve the direct esterification of 3-(2-methoxyphenyl)propanoic acid with methanol using a solid acid catalyst. Microwave irradiation can often be used to accelerate solvent-free reactions. researchgate.net

Eco-Friendly Reaction Media: When a solvent is necessary, the use of environmentally benign alternatives is encouraged.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to traditional organic solvents. aston.ac.ukmdpi.com The synthesis of esters in ionic liquids has been reported, and this could be a viable green route to this compound.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. researchgate.netjsynthchem.comrsc.orgresearchgate.net They have been successfully employed as media for various organic reactions, including esterifications.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as greener alternatives to petroleum-based solvents. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool that accelerates the rate of chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. chemicaljournals.com This technique utilizes microwave energy to heat reactants directly and selectively, a process fundamentally different from the heat transfer mechanisms of classical heating. While specific research on the microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the principles and demonstrated successes in the synthesis of structurally analogous phenylpropanoates strongly suggest its applicability and potential benefits.

The primary advantage of microwave irradiation is the dramatic reduction in reaction times. chemicaljournals.com For instance, in the synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a related compound, microwave assistance reduced the time for key reaction steps to mere minutes. The condensation of asaronaldehyde with malonic acid was completed in 4 minutes with an 87% yield, the subsequent reduction in 3 minutes with an 88% yield, and the final esterification in 3 minutes with a 94% yield. nih.gov This rapid heating is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a fast and uniform rise in temperature.

This approach not only saves time and energy but can also improve product purity by minimizing the formation of byproducts that often result from prolonged exposure to high temperatures in conventional methods. The table below illustrates the typical enhancements observed in the microwave-assisted synthesis of a related phenylpropionate, which are anticipated for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenylpropionate Analogue

| Reaction Step | Conventional Method Time | Microwave-Assisted Method Time | Microwave-Assisted Yield |

|---|---|---|---|

| Condensation | Several hours | 4 minutes | 87% |

| Reduction | Several hours | 3 minutes | 88% |

| Esterification | Several hours | 3 minutes | 94% |

Data derived from the synthesis of methyl 2,4,5-trimethoxyphenylpropionate. nih.gov

The application of this technology to the synthesis of this compound would likely involve similar steps, such as a Heck or Suzuki coupling followed by hydrogenation and esterification, or a Knoevenagel condensation followed by reduction and esterification. Each of these steps could be significantly accelerated under microwave irradiation, offering a more efficient and environmentally friendly route to the target compound.

Biocatalysis for Sustainable Production

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are derived from renewable resources, aligning perfectly with the principles of green chemistry. While direct biocatalytic routes to this compound are not prominently documented, research on analogous compounds highlights the immense potential of this methodology.

Enzymes such as lipases, ene reductases, and monooxygenases are particularly relevant. For instance, the enantioselective reduction of α,β-unsaturated precursors is a key step in the synthesis of many chiral propanoates. Old Yellow Enzymes (OYEs), a class of ene reductases, have been successfully used for the g-scale preparation of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate. researchgate.net By combining the use of an overexpressed OYE with in situ substrate feeding and product removal, a significant improvement in productivity was achieved. wiley-vch.de This approach could be adapted for a prochiral precursor of this compound to produce a specific stereoisomer.

Similarly, lipases are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis. A patent describes a process for the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using lipases from Serratia marcescens or Candida cylindracea to produce the optically active (2R,3S) enantiomer with a high enantiomeric excess. google.com This demonstrates the feasibility of using lipases to resolve a racemic mixture of this compound or a suitable precursor.

Furthermore, Baeyer-Villiger monooxygenases (BVMOs) have been investigated for the synthesis of methyl propanoate itself. rsc.org These enzymes catalyze the oxidation of ketones to esters, and while they typically favor the formation of ethyl acetate from methyl ethyl ketone, several BVMOs were identified that also produce the chemically non-preferred methyl propanoate. rsc.org This suggests that with protein engineering, a BVMO could potentially be tailored for the specific synthesis of this compound from a corresponding ketone.

The table below summarizes key findings in the biocatalytic synthesis of related propanoate esters, underscoring the potential for developing a sustainable route to this compound.

Table 2: Examples of Biocatalysis in the Synthesis of Phenylpropanoate Analogues

| Target Compound/Analogue | Enzyme Class | Specific Enzyme/Organism | Reaction Type | Key Finding |

|---|---|---|---|---|

| Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate | Ene Reductase | Old Yellow Enzymes (OYEs) | Asymmetric Reduction | Significantly improved productivity on a gram scale. researchgate.netwiley-vch.de |

| (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | Lipase | Serratia marcescens, Candida cylindrecea | Enantioselective Hydrolysis | Achieved high enantiomeric excess (90-99%) for the desired enantiomer. google.com |

| Methyl (S)-3-(oxiran-2-yl)propanoate | Lipase | Not specified | Baeyer-Villiger Oxidation | Part of a chemo-enzymatic route from a renewable resource. mdpi.com |

| S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | Hydrolase | Not specified | Enantioselective Hydrolysis | Successful scale-up to a 44-kg pilot scale with high enantiomeric purity. acs.org |

These examples collectively illustrate that a biocatalytic strategy, potentially involving a chemo-enzymatic pathway, could be designed for the efficient and sustainable production of this compound, offering high selectivity and environmental benefits.

Reaction Mechanisms and Mechanistic Investigations of Methyl 3 2 Methoxyphenyl Propanoate

Hydrolysis and Transesterification Mechanisms

Detailed mechanistic studies specifically investigating the hydrolysis and transesterification of Methyl 3-(2-methoxyphenyl)propanoate are not extensively available in the current body of scientific literature. However, the general mechanisms for these reactions can be described based on the established principles of ester chemistry.

Hydrolysis: The hydrolysis of an ester like this compound involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of 3-(2-methoxyphenyl)propanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion as the leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R-OH) would lead to the formation of a new ester, Alkyl 3-(2-methoxyphenyl)propanoate, and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. To drive the equilibrium towards the product, the reactant alcohol is often used in excess. masterorganicchemistry.com

Nucleophilic Acyl Substitution Pathway Analysis

A specific pathway analysis for the nucleophilic acyl substitution of this compound is not detailed in available research. However, the reaction is expected to follow the general addition-elimination mechanism characteristic of esters.

Electrophilic Activation and Aromatic Reactivity

While specific studies on the electrophilic activation and aromatic reactivity of this compound are scarce, the reactivity of the aromatic ring can be predicted based on the nature of its substituents. The benzene (B151609) ring in this molecule has two substituents: a methoxy (B1213986) group (-OCH₃) and a methyl propanoate group (-CH₂CH₂COOCH₃).

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The methyl propanoate group, being an alkyl chain attached to an ester, is generally considered a deactivating group due to the electron-withdrawing nature of the ester functionality, although the effect is transmitted through the saturated alkyl chain. However, the powerful activating and directing effect of the methoxy group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions. Therefore, incoming electrophiles would be directed primarily to the positions ortho and para to the methoxy group.

Formation and Reactivity of Intermediates

While direct experimental studies on the formation of dicationic species from this compound in superacids are not available, related research on similar structures provides valuable insights. Studies on 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles in the Brønsted superacid trifluoromethanesulfonic acid (TfOH) have demonstrated the formation of dicationic species through protonation of both a heterocyclic nitrogen and a carbonyl or hydroxyl oxygen. beilstein-journals.orgnih.govresearchgate.net

By analogy, in a superacid environment, it is plausible that this compound could form a dicationic species. The two basic sites in the molecule are the oxygen atoms of the methoxy group and the carbonyl group of the ester. Protonation of both of these sites would lead to a dicationic intermediate. According to DFT calculations on related systems, the formation of such dicationic species can be thermodynamically favorable. beilstein-journals.org These highly electrophilic intermediates would be very reactive towards any available nucleophiles.

Table 1: Plausible Dicationic Species Formation from Methoxy-Substituted Aromatic Compounds in Superacid

| Precursor Type | Superacid | Observed/Predicted Species | Significance | Reference |

| Methoxy-substituted benzimidazoles | TfOH | N,O-diprotonated dicationic species | Reactive electrophilic intermediates in Friedel-Crafts type reactions. | beilstein-journals.orgnih.govresearchgate.net |

There is no specific literature detailing the formation and reactivity of transient enolates and carbanion species derived from this compound. However, the general principles of enolate chemistry can be applied. Esters can form enolates upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). bham.ac.uk The deprotonation would occur at the carbon alpha to the carbonyl group (the C-2 position of the propanoate chain).

The resulting enolate is a nucleophilic species that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type reactions. youtube.com The geometry of the formed ester enolate (E or Z) can influence the stereochemical outcome of subsequent reactions. bham.ac.uk It is important to note that the acidity of the alpha-protons in esters is lower than in ketones, necessitating the use of strong bases for efficient enolate formation. masterorganicchemistry.com

Chemoselectivity and Regioselectivity Studies

Specific chemoselectivity and regioselectivity studies for reactions involving this compound are not well-documented in the scientific literature. However, the principles of selectivity can be inferred from its structure.

Chemoselectivity: The molecule possesses two main reactive sites: the ester functional group and the aromatic ring. Chemoselectivity would be crucial in reactions where both sites could potentially react. For instance, in a reaction with a strong nucleophile, the ester group would likely be the primary site of attack via nucleophilic acyl substitution. Conversely, under conditions for electrophilic aromatic substitution, the aromatic ring would be the reactive partner. The choice of reagents and reaction conditions would be paramount in directing the reaction to the desired site.

Regioselectivity: In the context of electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. As discussed in section 3.3, the strongly activating and ortho, para-directing methoxy group would be the dominant factor, directing incoming electrophiles to the positions ortho and para to it.

Kinetic Studies and Rate-Determining Steps

The synthesis of this compound can be achieved through various synthetic pathways, with the most common being the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid and the catalytic hydrogenation of methyl (E)-3-(2-methoxyphenyl)-2-propenoate. The kinetic profiles and rate-determining steps of these reactions are crucial for process optimization and understanding the underlying molecular dynamics. While specific kinetic data for the synthesis of this compound is not extensively reported in publicly available literature, a detailed understanding can be derived from analogous, well-studied reaction systems.

Fischer Esterification Route

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comnumberanalytics.comorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of 3-(2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The rate of the Fischer esterification is influenced by several factors:

Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. numberanalytics.com

Temperature: Higher temperatures generally increase the reaction rate. numberanalytics.com

Reactant Structure and Ratio: The steric hindrance around the carboxylic acid and alcohol can affect the rate. psiberg.com Using an excess of one reactant, typically the less expensive alcohol (methanol in this case), can drive the equilibrium towards the product side. masterorganicchemistry.comtamu.edu

The rate-determining step in Fischer esterification can vary depending on the specific reactants and conditions. However, it is often considered to be either the nucleophilic attack of the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate. nih.gov

Illustrative Kinetic Data for a Representative Fischer Esterification Reaction

To illustrate the kinetics, the following table presents hypothetical data for the acid-catalyzed esterification of a generic carboxylic acid with methanol. This data is for representative purposes and does not reflect experimentally determined values for 3-(2-methoxyphenyl)propanoic acid.

| Concentration of Carboxylic Acid (mol/L) | Concentration of Methanol (mol/L) | Catalyst Concentration (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 0.1 | 1.0 | 0.01 | 50 | 1.5 x 10⁻⁵ |

| 0.2 | 1.0 | 0.01 | 50 | 3.0 x 10⁻⁵ |

| 0.1 | 2.0 | 0.01 | 50 | 1.5 x 10⁻⁵ |

| 0.1 | 1.0 | 0.02 | 50 | 3.0 x 10⁻⁵ |

| 0.1 | 1.0 | 0.01 | 60 | 3.2 x 10⁻⁵ |

Catalytic Hydrogenation Route

Another significant route to this compound is the catalytic hydrogenation of methyl (E)-3-(2-methoxyphenyl)-2-propenoate. This reaction involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst, commonly palladium on carbon (Pd/C). researchgate.net

The kinetics of catalytic hydrogenation of α,β-unsaturated esters are influenced by factors such as the substrate structure, catalyst type and loading, hydrogen pressure, and solvent. researchgate.net The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation involves several steps:

Adsorption of the alkene onto the catalyst surface. echemi.comstackexchange.com

Adsorption and dissociation of hydrogen on the catalyst surface.

Stepwise addition of hydrogen atoms to the adsorbed alkene. echemi.comstackexchange.com

Desorption of the alkane product from the catalyst surface.

For homogeneous catalysis, such as with Wilkinson's catalyst, the rate-determining step is often the migratory insertion of a hydride into the alkene C-C double bond. acs.orgyoutube.comadichemistry.com The rate of hydrogenation is generally faster for less sterically hindered alkenes. stackexchange.comyoutube.com

Representative Kinetic Data for Catalytic Hydrogenation of an α,β-Unsaturated Ester

The following table provides representative data illustrating the effect of various parameters on the rate of a generic palladium-catalyzed hydrogenation of an α,β-unsaturated ester. This data is for illustrative purposes.

| Substrate Concentration (mol/L) | Hydrogen Pressure (atm) | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol/L·s) |

| 0.1 | 1 | 1 | 25 | 2.5 x 10⁻⁴ |

| 0.2 | 1 | 1 | 25 | 5.0 x 10⁻⁴ |

| 0.1 | 2 | 1 | 25 | 5.0 x 10⁻⁴ |

| 0.1 | 1 | 2 | 25 | 5.0 x 10⁻⁴ |

| 0.1 | 1 | 1 | 35 | 4.8 x 10⁻⁴ |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-(2-methoxyphenyl)propanoate, ¹H NMR, ¹³C NMR, and various two-dimensional techniques collectively provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, the methyl ester protons, and the methoxy (B1213986) group protons.

The four protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as complex multiplets in the aromatic region (typically δ 6.8-7.3 ppm). The protons on the ethyl chain adjacent to the aromatic ring (Ar-CH₂-) and adjacent to the carbonyl group (-CH₂-COO) will appear as triplets due to coupling with each other. The methyl group of the ester and the methoxy group on the ring will each appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) | 6.80 - 7.30 | Multiplet | 4H |

| Ar-CH₂- | ~ 2.95 | Triplet | 2H |

| -CH₂-COO | ~ 2.60 | Triplet | 2H |

| O-CH₃ (Ester) | ~ 3.65 | Singlet | 3H |

| O-CH₃ (Aromatic) | ~ 3.80 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. The exact values can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has 11 carbon atoms, all of which are in unique chemical environments, thus 11 distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~173 ppm). The aromatic carbons appear in the typical range of δ 110-160 ppm, with the carbon bearing the methoxy group (C₂) being the most downfield in this region. The aliphatic carbons of the propanoate chain and the two methoxy carbons appear at the highest field (most shielded). Data from the closely related compound, 3-(2-methoxyphenyl)propionic acid, provides a strong basis for these assignments. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 173.5 |

| C₂ (Ar-OCH₃) | ~ 157.5 |

| C₁ (Ar-CH₂) | ~ 130.0 |

| C₄ (Ar-H) | ~ 128.5 |

| C₆ (Ar-H) | ~ 127.5 |

| C₅ (Ar-H) | ~ 120.8 |

| C₃ (Ar-H) | ~ 110.5 |

| O-CH₃ (Aromatic) | ~ 55.2 |

| O-CH₃ (Ester) | ~ 51.5 |

| -CH₂-COO | ~ 34.5 |

| Ar-CH₂- | ~ 25.0 |

Note: Assignments are based on data from 3-(2-methoxyphenyl)propionic acid and general trends in ¹³C NMR spectroscopy. chemicalbook.comlibretexts.org

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are crucial for confirming the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the two methylene groups of the propanoate chain (Ar-CH₂- and -CH₂-COO), confirming their adjacency. Correlations would also be seen between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the singlet at ~3.80 ppm would correlate with the carbon signal at ~55.2 ppm, confirming the aromatic methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is powerful for connecting different parts of the molecule. Key expected correlations include:

The protons of the aromatic methoxy group (O-CH₃) showing a correlation to the C₂ aromatic carbon.

The protons of the Ar-CH₂- group showing correlations to the aromatic C₁ and C₂ carbons, as well as the -CH₂-COO carbon.

The protons of the -CH₂-COO group showing a correlation to the ester carbonyl carbon (C=O).

The methyl ester protons showing a strong correlation to the ester carbonyl carbon.

These 2D NMR experiments, when used together, provide an unambiguous confirmation of the entire molecular framework of this compound. st-andrews.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

FTIR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong absorption from the ester carbonyl (C=O) stretch.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Ester C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-O Stretch (Ether) | ~ 1250 | Strong |

The presence of a strong peak around 1740 cm⁻¹ is definitive for the ester carbonyl group. researchgate.netdocbrown.info The region between 1300-1000 cm⁻¹ will contain strong, characteristic C-O stretching vibrations from both the ester and the methoxy ether functionalities. researchgate.net Aliphatic and aromatic C-H stretching vibrations are also clearly identifiable. researchgate.net

FT-Raman spectroscopy is complementary to FTIR. While FTIR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, FT-Raman is particularly useful for analyzing the vibrations of the aromatic ring and the carbon backbone. The Raman spectrum of the related 3-(2-methoxyphenyl)propionic acid can be used as a reference for assigning many of the skeletal and aromatic vibrations. chemicalbook.com

Table 4: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Ester C=O Stretch | 1750 - 1735 | Weak |

| Aromatic Ring Breathing Modes | 1600, ~1000 | Strong, Medium |

| CH₂ Scissoring/Bending | ~1450 | Medium |

| Aromatic C-O Stretch | ~1250 | Medium |

A strong band around 1600 cm⁻¹ corresponding to the aromatic ring stretching is a characteristic feature. Unlike in the FTIR spectrum, the carbonyl C=O stretch is typically weak in the Raman spectrum. The symmetric "breathing" mode of the benzene ring, often near 1000 cm⁻¹, is another characteristic Raman signal.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For a comprehensive structural analysis of this compound, experimental vibrational frequencies are often correlated with theoretical predictions. This correlation helps in the precise assignment of observed spectral bands to specific molecular motions.

Theoretical vibrational frequencies are calculated using computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often with various basis sets (e.g., 6-311++G(d,p)). researchgate.net These computational models generate a set of vibrational modes and their corresponding frequencies. However, theoretical frequencies are known to systematically deviate from experimental values due to the neglect of anharmonicity and other model limitations. To bridge this gap, calculated frequencies are often scaled using empirical scaling factors, which improves the agreement with experimental data. researchgate.net

For this compound, key vibrational modes include the C=O stretching of the ester group, C-O stretching vibrations, aromatic C=C stretching, and C-H stretching from the aromatic ring, methylene groups, and methyl groups. A comparative analysis between the scaled theoretical frequencies and the experimental FTIR/Raman spectra allows for an unambiguous assignment of these bands, confirming the presence and connectivity of the functional groups within the molecule. While specific studies detailing this correlation for this compound are not widely published, the expected regions for its primary functional groups are well-established.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100-3000 |

| Alkane Chain | C-H stretch (asymmetric/symmetric) | 2950-2850 |

| Ester | C=O stretch | 1750-1735 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. agilent.com In this technique, a sample of this compound is vaporized and separated based on its volatility and interaction with a stationary phase in a GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides two key pieces of information: the molecular ion peak ([M]⁺) and a unique fragmentation pattern. For this compound (molar mass: 194.23 g/mol ), the molecular ion peak is observed at m/z 194. nih.gov The fragmentation pattern arises from the breakdown of the energetic molecular ion into smaller, stable charged fragments. Analysis of these fragments helps to piece together the molecular structure.

The mass spectrum of this compound shows characteristic peaks at m/z 121 (the base peak), 134, and 194. nih.gov The fragmentation can be rationalized by established mechanisms for esters and methoxy-substituted aromatic compounds.

m/z 194 : Represents the intact molecular ion [C₁₁H₁₄O₃]⁺.

m/z 134 : Likely formed by the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) followed by a hydrogen rearrangement, or through cleavage of the bond between the alpha and beta carbons of the side chain, followed by rearrangement.

m/z 121 : This is the most abundant fragment (base peak). It corresponds to the stable methoxytropylium ion, formed by McLafferty rearrangement or other complex fragmentation pathways involving the aromatic ring and the methoxy group. nih.gov

Table 2: Key GC-MS Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | Molecular Ion | [C₁₁H₁₄O₃]⁺ |

| 134 | [M - C₂H₄O₂]⁺ | [C₉H₁₀O]⁺ |

The retention time from the GC component and the characteristic mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as atoms have distinct mass defects (the difference between the exact mass and the integer mass number).

For this compound, the molecular formula is C₁₁H₁₄O₃. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS analysis of the compound would measure this mass precisely, allowing for unambiguous confirmation of the molecular formula. The experimentally determined exact mass is a critical piece of data for identifying new compounds and confirming the structure of known ones. mdpi.com

Table 3: Exact Mass Determination of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Theoretical Monoisotopic Mass | 194.094294 Da | Calculated |

The close agreement between the theoretical and experimentally determined mass confirms the elemental composition of C₁₁H₁₄O₃.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is widely used in analytical chemistry for the purification and purity assessment of compounds.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase through a solid stationary phase. researchgate.net For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC is the most common method.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water). The compound is separated based on its hydrophobic interactions with the stationary phase. The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram. A pure sample should ideally yield a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their area percentage can be used to quantify the purity of the sample.

Gas Chromatography (GC)

Gas chromatography is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. agilent.com As established in the GC-MS section, this compound is amenable to GC analysis.

In a standalone GC system equipped with a detector like a Flame Ionization Detector (FID), the compound is separated as it passes through a column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is assessed by the presence of a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy, electron distribution, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. youtube.comnih.gov Geometry optimization is a key application of DFT, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. youtube.comyoutube.com

The energy landscape of Methyl 3-(2-methoxyphenyl)propanoate would be characterized by multiple local minima corresponding to different conformers. By mapping these energy minima and the transition states that connect them, a comprehensive understanding of the molecule's conformational flexibility can be achieved.

The following table presents representative optimized geometric parameters for anisole (B1667542) and methyl propanoate, which are key structural components of this compound, calculated using DFT methods.

| Parameter | Anisole (C-O bond length) | Methyl Propanoate (C=O bond length) | Methyl Propanoate (C-O ester bond length) |

| Bond Length (Å) | ~1.36 Å | ~1.21 Å | ~1.34 Å |

Note: These values are approximations based on typical DFT calculations and can vary depending on the level of theory and basis set used.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical model. nih.gov These methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), provide a rigorous way to determine the electronic configuration of a molecule.

An ab initio analysis of this compound would provide a detailed picture of how electrons are distributed among its molecular orbitals. This would reveal the nature of the chemical bonds, the presence of lone pairs on the oxygen atoms, and the delocalization of π-electrons within the aromatic ring. The interaction between the methoxy (B1213986) group's lone pairs and the phenyl ring's π-system, a phenomenon well-documented in anisole derivatives, would be a key feature of the electronic configuration. nih.gov This interaction influences the electron density distribution and the chemical reactivity of the aromatic ring.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. youtube.comwikipedia.org Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost. acs.org Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.org

For a molecule like this compound, a suitable basis set would need to accurately describe the core and valence electrons of all atoms, including the diffuse nature of the lone pair electrons on the oxygen atoms and the polarization of the electron density in the aromatic ring. Diffuse functions (indicated by a "+" in the basis set name) are particularly important for describing weakly bound electrons and are generally recommended for systems with lone pairs. acs.org Polarization functions (indicated by "*" or "(d,p)") allow for more flexibility in describing the shape of the orbitals and are crucial for accurately modeling chemical bonds. mdpi.com

A convergence study would be necessary to ensure that the calculated properties are not significantly changing with a further increase in the size of the "basis set". ehu.eus This involves performing calculations with a series of increasingly larger basis sets until the desired property (e.g., energy, geometry) converges to a stable value. This ensures that the results are reliable and not an artifact of an inadequate basis set.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of a set of molecular orbitals that are delocalized over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, provides valuable insights into the molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. nih.govirjweb.com A smaller gap generally implies higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich 2-methoxyphenyl ring, due to the electron-donating effect of the methoxy group. The LUMO, on the other hand, is likely to have significant contributions from the carbonyl group of the ester, which is an electron-withdrawing group. The interaction between these two parts of the molecule will determine the precise energies of the HOMO and LUMO and thus the magnitude of the gap.

The following table presents representative HOMO, LUMO, and energy gap values for anisole and methyl propanoate, calculated using DFT methods, to provide an estimate for the constituent parts of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anisole | ~ -8.5 | ~ -0.5 | ~ 8.0 |

| Methyl Propanoate | ~ -11.0 | ~ 1.5 | ~ 12.5 |

Note: These are approximate values and can vary based on the computational method and basis set. The actual HOMO-LUMO gap of this compound would be influenced by the interaction between the two moieties.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonds, which correspond to the familiar Lewis structure representation. uni-muenchen.deyoutube.com NBO analysis provides a quantitative description of bonding interactions and charge transfer between different parts of a molecule. nih.gov

An NBO analysis of this compound would quantify the nature of the chemical bonds, such as the C-C and C-O sigma bonds and the pi bonds of the aromatic ring. It would also provide detailed information about the lone pairs on the oxygen atoms of the methoxy and ester groups. A key aspect of the NBO analysis would be the investigation of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.govnih.gov For instance, the interaction between the lone pairs of the methoxy oxygen and the antibonding π* orbitals of the phenyl ring (n -> π* interaction) is a significant stabilizing interaction in anisole and would be expected in the target molecule as well. nih.gov

Applications As Synthetic Intermediates and Chemical Building Blocks

Precursor in Complex Natural Product Total Synthesis

The structural framework of Methyl 3-(2-methoxyphenyl)propanoate is embedded within numerous natural products, making it an ideal starting point for their total synthesis. Chemists leverage this precursor to efficiently build core heterocyclic and polycyclic systems.

The benzofuran (B130515) moiety is a core component of many biologically active natural products and pharmaceuticals. This compound is a suitable precursor for constructing this heterocyclic system. The synthesis typically involves a strategy where the propanoate side chain is chemically modified and then induced to cyclize onto the phenyl ring.

A common pathway involves converting the propanoate ester into a group suitable for cyclization, such as a ketone or an alkyne. For instance, the side chain can be manipulated to form an ortho-alkynyl anisole (B1667542). Subsequent electrophile-mediated cyclization, often under ambient conditions, can then efficiently yield the 2,3-disubstituted benzofuran core. rsc.orgresearchgate.net Alternatively, the ester can be transformed into an α-phenoxycarbonyl compound, which can undergo an intramolecular Friedel–Crafts-type reaction to build the furanoid ring. oregonstate.edu This approach's regioselectivity is often predictable, particularly when the ortho position for cyclization is sterically favored or electronically activated. oregonstate.edu

Norneolignans are a class of natural products that often feature benzofuran or dihydrobenzofuran skeletons. The synthesis of these complex molecules can be streamlined by using building blocks that already contain the core heterocyclic structure.

Starting from this compound, a benzofuran core can be synthesized as previously described. This benzofuran intermediate then serves as the central scaffold for constructing the norneolignan framework. Further synthetic steps, such as cross-coupling reactions (e.g., Suzuki or Heck coupling) with other aromatic or aliphatic partners, can be employed to append the remaining structural motifs of the target norneolignan. This modular strategy allows for the divergent synthesis of various norneolignan analogs by simply changing the coupling partner in the later stages of the synthesis.

Fluorenone and its nitrogen-containing analogs, azafluorenones, are tricyclic systems found in natural products and are valued for their unique photochemical and biological properties. researchgate.netnih.govnih.gov A key synthetic strategy for these scaffolds is the intramolecular acylation of a biphenyl-2-carboxylic acid or a related derivative. organic-chemistry.org

This compound can be readily converted into a suitable precursor for this cyclization. The synthetic sequence involves:

Formation of a Biphenyl System: The 2-methoxyphenyl ring of the starting material is coupled with another aromatic ring (e.g., a halobenzene for fluorenones or a halopyridine for azafluorenones) using a palladium-catalyzed cross-coupling reaction.

Side-Chain Modification: The propanoate ester is saponified to the corresponding carboxylic acid.

Intramolecular Cyclization: The resulting biphenyl- or aryl-pyridine-propanoic acid undergoes an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid or other catalyst, to close the five-membered ring and form the tricyclic fluorenone or azafluorenone core.

This approach offers a convergent and flexible route to a wide range of substituted fluorenone derivatives. organic-chemistry.orgkoreascience.kr

Scaffold for Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in many active pharmaceutical ingredients (APIs). This makes it a valuable building block for creating intermediates used in drug discovery and development. illinois.educsmres.co.ukwhiterose.ac.uknih.gov

Peroxisome proliferator-activated receptors (PPARs) are important drug targets for treating metabolic diseases like type 2 diabetes and dyslipidemia. PPARγ agonists, in particular, are known to have anticancer effects. jmb.or.kr Many synthetic PPAR ligands feature a phenylpropanoic acid or ester scaffold.

Research has identified compounds structurally similar to this compound that exhibit potent biological activity. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been identified as a dual inhibitor of VEGFR2 and an agonist of PPARγ, giving it significant anticancer potential. jmb.or.kr this compound serves as an excellent starting material for synthesizing such molecules. The propanoate side chain can be readily modified, for instance, through a condensation reaction like the Wittig reaction with a substituted benzaldehyde, to introduce the prop-1-en-1-yl linkage characteristic of MMPP and related compounds.

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. Asymmetric synthesis, which produces a specific enantiomer of a chiral molecule, is therefore central to modern drug manufacturing. slideshare.netuleth.ca this compound can be transformed into valuable chiral building blocks for this purpose.

The propanoate side chain offers several handles for introducing a stereocenter. For example:

Asymmetric Alkylation: The ester can be converted to its enolate and reacted with an electrophile in the presence of a chiral auxiliary to create a chiral quaternary or tertiary center at the α-position.

Asymmetric Reduction: A double bond can be introduced into the side chain (e.g., via α-bromination and elimination), followed by an asymmetric hydrogenation using a chiral catalyst to set the stereochemistry.

Enzymatic Resolution: The racemic carboxylic acid (obtained by hydrolysis of the ester) or a derivative can be resolved using enzymes like lipases, which selectively react with one enantiomer, allowing for the separation of the two. rsc.org

These methods can generate enantiomerically pure 3-(2-methoxyphenyl)propanoic acid derivatives, which are valuable intermediates for the synthesis of complex, single-enantiomer drugs. nih.gov

Summary of Synthetic Transformations

| Starting Material | Key Transformation | Reagents/Conditions | Product Type | Relevant Section |

| This compound | Side-chain modification & Intramolecular Cyclization | 1. Alkyne formation 2. Electrophile (e.g., DMTSF) | Benzofuran derivative | 6.1.1 |

| This compound | Cross-coupling & Intramolecular Acylation | 1. Pd-catalyst, Aryl halide 2. Saponification 3. Strong acid | Fluorenone/Azafluorenone | 6.1.3 |

| This compound | Condensation Reaction | Wittig reagent, Substituted benzaldehyde | Propene derivative (PPARγ agonist precursor) | 6.2.1 |

| This compound | Asymmetric Synthesis / Resolution | Chiral auxiliary, Asymmetric hydrogenation, or Enzymatic resolution | Chiral propanoic acid derivative | 6.2.2 |

Building Block for Quinolone and Indole (B1671886) Derivatives

The synthesis of quinolone and indole scaffolds is a significant area of medicinal chemistry, as these motifs are present in numerous therapeutic agents. chim.itnih.gov this compound provides a valuable starting point for creating substituted versions of these heterocycles. The methoxy-substituted phenyl ring and the propanoate side chain can be manipulated through various synthetic strategies to achieve intramolecular cyclization.

For the synthesis of quinolone derivatives , the propanoate chain can be chemically modified and cyclized. For example, the core structure can be elaborated and then cyclized to form the quinolinone ring, a key structure in many synthetic antibiotics and anticancer agents. nih.gov A related compound, Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, is noted as a key building block for modifying the quinolone ring, highlighting the utility of the propanoate moiety in this context. acs.org

In indole synthesis , methods like the Fischer or Madelung syntheses are foundational. nih.govwikipedia.org The Madelung synthesis, for instance, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The 2-methoxyphenyl group of this compound can be envisioned as the core aromatic component. The synthesis would require converting the propanoate ester into an appropriate N-acyl-o-toluidine derivative, which could then undergo a base-catalyzed cyclization to form a methoxy-substituted indole. The presence of the methoxy (B1213986) group can enhance the reactivity of the indole ring and influence the regiochemical outcome of the synthesis. chim.it

Table 1: Proposed Synthetic Utility for Heterocycle Formation

| Target Heterocycle | Key Synthetic Strategy | Role of this compound | Potential Reaction Steps |

|---|

| Quinolone Derivative | Intramolecular Cyclization | Provides the benzene (B151609) ring and a side chain for ring formation. | 1. Nitration of the aromatic ring. 2. Reduction of the nitro group to an amine. 3. Reaction of the amine and ester to form a cyclic amide (quinolinone). | | Indole Derivative | Madelung or Fischer Synthesis | Serves as the precursor to the N-acyl-o-toluidine intermediate. | 1. Hydrolysis of the ester to a carboxylic acid. 2. Amidation with an appropriate o-toluidine (B26562) derivative. 3. Base-catalyzed intramolecular cyclization. |

Development of Advanced Materials and Polymer Precursors

Beyond its use in synthesizing discrete small molecules, this compound can be adapted as a monomer or precursor for the development of functional polymers and advanced materials. researchgate.net Its ester functionality is a key handle for polymerization reactions, and the methoxyphenyl group can impart specific properties, such as hydrophobicity and aromaticity, to the resulting material.

Synthesis of Polyethylene Glycol (PEG)-Linked Derivatives

Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify drugs and materials to improve properties like solubility and biocompatibility. google.com Covalently attaching PEG to other molecules, a process known as PEGylation, is a common strategy in pharmaceutical and materials science. nih.govresearchgate.net

Derivatives of this compound can be synthesized by linking them to PEG chains. A typical synthetic route involves first hydrolyzing the methyl ester of the parent compound to its corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid. This acid can then be activated and reacted with a functionalized PEG, such as an amino-terminated PEG (PEG-NH₂) or a PEG diol (HO-PEG-OH), via an esterification or amidation reaction. This process yields an amphiphilic block copolymer, where the 3-(2-methoxyphenyl)propanoate moiety acts as a hydrophobic block and the PEG chain serves as the hydrophilic block. Such materials could find applications in drug delivery systems or as surface modifiers. nih.govresearchgate.net

Table 2: General Scheme for PEGylation | Step | Description | Reagents and Conditions | Product | | :--- | :--- | :--- | :--- | | 1 | Hydrolysis | Conversion of the methyl ester to a carboxylic acid. | NaOH or KOH in aqueous methanol (B129727), followed by acidification. | 3-(2-methoxyphenyl)propanoic acid | | 2 | Coupling | Reaction of the carboxylic acid with a functionalized PEG. | PEG-NH₂, coupling agents (e.g., DCC, EDC), in an organic solvent. | PEG-amide conjugate | | 3 | Alternative Coupling | Reaction of the carboxylic acid with a PEG diol. | HO-PEG-OH, acid catalyst, under conditions promoting esterification. | PEG-ester conjugate |

Analytical Derivatization for Chiral Purity Assessment (e.g., Enantiomeric Excess)

While this compound itself is an achiral molecule, it can be used to synthesize chiral derivatives, for instance, by introducing a substituent on the propanoate chain. When a chiral drug or molecule is synthesized as a single enantiomer, it is crucial to determine its enantiomeric excess (e.e.), which is a measure of its purity. nih.gov

For chiral carboxylic acids structurally related to the hydrolyzed form of this compound, analytical derivatization is a common method for assessing chiral purity. nih.gov This involves reacting the chiral acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. researchgate.netnih.gov

For example, if a chiral version of 3-(2-methoxyphenyl)propanoic acid were synthesized, it could be derivatized with an enantiomerically pure alcohol or amine. The resulting diastereomeric esters or amides could then be separated on a standard (achiral) HPLC column. nih.gov Alternatively, chiral HPLC using a chiral stationary phase (CSP) can be employed to directly separate the enantiomers without derivatization. nih.govazypusa.com

Table 3: Methods for Chiral Purity Assessment of a Hypothetical Chiral Derivative

| Method | Principle | Typical Reagents/Columns | Detection |

|---|---|---|---|

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers, which are separable by standard chromatography. | Chiral derivatizing agents (e.g., (R)-(-)-phenylglycinol, Mosher's acid). | HPLC-UV, NMR Spectroscopy |

| Direct (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., Pirkle-type, cyclodextrin-based, glycopeptide-based). nih.gov | HPLC-UV, Mass Spectrometry |

| Direct (Capillary Electrophoresis) | Differential migration of enantiomers in the presence of a chiral selector in the buffer. | Chiral selectors (e.g., cyclodextrins). nih.govjiangnan.edu.cn | UV Detector |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of esters like Methyl 3-(2-methoxyphenyl)propanoate heavily relies on catalytic processes. Future research is intensely focused on developing novel catalytic systems that offer superior selectivity and efficiency, moving beyond traditional methods.

One promising area is the exploration of bimetallic catalysts. For instance, recent studies on catalysts composed of two different noble metals, such as Rhodium (Rh) and Ruthenium (Ru) in the form of bimetallic oxide clusters (RhRuOx/C), have shown exceptional activity in cross-dehydrogenative coupling (CDC) reactions for ester production. wildlife-biodiversity.comnih.gov These catalysts can utilize molecular oxygen as a green and efficient oxidant, with water as the only byproduct. wildlife-biodiversity.comnih.gov The synergistic effect between the two metals can significantly enhance catalytic activity, a principle that could be applied to the synthesis of this compound. nih.gov

Furthermore, advancements in ligand design are crucial for controlling the reactivity and selectivity of metal catalysts. For palladium-catalyzed reactions, which are common in the synthesis of aryl-substituted compounds, the development of new ligands is a key research area. mit.edursc.orgmdpi.comscispace.com Detailed mechanistic studies on the role of ligands, such as S,O-ligands, in promoting C–H activation are providing insights that will enable the design of more effective catalysts for substrates that are currently unreactive. rsc.orgscispace.com The goal is to create catalytic systems that can functionalize specific C-H bonds with high precision, which is directly relevant to introducing or modifying substituents on the phenyl ring of this compound.

The table below summarizes some emerging catalytic systems and their potential applicability to the synthesis of substituted esters.

| Catalytic System | Key Features | Potential Application for this compound Synthesis |

| Bimetallic Oxide Clusters (e.g., RhRuOx/C) | High efficiency, use of molecular oxygen as a green oxidant. wildlife-biodiversity.comnih.gov | Greener and more atom-economical synthesis pathways. |